Structural and Physicochemical Properties of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid: A Technical Guide
Structural and Physicochemical Properties of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid: A Technical Guide
Executive Summary
2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (often referred to as 2-methoxyphenylserine or o-methoxyphenylserine) is a highly functionalized, non-proteinogenic β -hydroxy amino acid. Structurally related to the pharmaceutical agent droxidopa (L-DOPS), this molecule serves as a critical synthetic building block for peptidomimetics and a potential pharmacophore in neurological drug development.
The presence of the ortho-methoxy substitution on the phenyl ring fundamentally alters the molecule's intramolecular dynamics, steric profile, and metabolic stability compared to its meta or para isomers[1]. This whitepaper provides an in-depth analysis of its structural characteristics, physicochemical behavior, and the rigorous experimental methodologies required for its characterization.
Structural Characterization & Stereochemistry
Stereochemical Complexity
As a β -hydroxy amino acid, the molecule possesses two adjacent chiral centers at the C2 ( α ) and C3 ( β ) positions. This configuration yields four distinct diastereomers: L-threo, D-threo, L-erythro, and D-erythro[2]. The synthesis of these derivatives—often achieved via stereoselective aldol reactions or radical bromination followed by hydrolysis—requires strict control over the reaction conditions to favor the thermodynamically stable threo or erythro forms[3].
The Ortho-Methoxy Effect and Intramolecular Dynamics
The structural uniqueness of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid lies in the ortho-methoxy group. This functional group introduces two critical physicochemical effects:
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Steric Hindrance: The bulk of the methoxy group restricts the free rotation of the phenyl ring around the C β -aryl bond.
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Hydrogen Bonding: The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor. It can form an intramolecular hydrogen bond with the adjacent C β -hydroxyl group or the C α -amino group. This interaction stabilizes specific rotamers, directly influencing the molecule's crystallization behavior and its binding affinity to target enzymes or receptors.
Workflow for the stereochemical elucidation of beta-hydroxy amino acid diastereomers.
Physicochemical Profile
Like all amino acids, 2-methoxyphenylserine exists predominantly as a zwitterion at physiological pH (7.4). The electron-withdrawing nature of the β -hydroxyl group and the substituted phenyl ring exerts an inductive effect that lowers the pKa of the carboxylic acid relative to aliphatic amino acids[4].
Quantitative Data Summary
| Property | Value | Source / Derivation |
| Molecular Formula | C10H13NO4 | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| pKa (Carboxyl) | ~2.09 (Predicted) | Extrapolated from L-DOPS[4] |
| pKa (Amino) | ~8.5 - 9.0 | Standard α -amino acid profile |
| Isoelectric Point (pI) | ~5.5 | Calculated from pKa values |
| LogP | ~ -3.27 (Predicted) | Extrapolated from L-DOPS[5] |
| Stereocenters | C2 ( α ), C3 ( β ) | Yields 4 diastereomers[2] |
Note: Due to its highly negative LogP, the molecule exhibits excellent solubility in aqueous buffers but poor solubility in non-polar organic solvents, necessitating active transport mechanisms (e.g., LAT1 transporters) for cellular membrane permeation.
Experimental Protocols for Characterization
To ensure high-fidelity characterization of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, the following self-validating protocols must be employed.
Protocol 1: Diastereomeric Separation via Chiral RP-HPLC
Because enantiomers and diastereomers share identical masses but differ in 3D spatial arrangements, standard C18 columns are insufficient.
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Step 1: Sample Preparation. Dissolve the analyte (1 mg/mL) in 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.
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Causality: TFA protonates the amino group, ensuring complete solubility. More importantly, it acts as an ion-pairing agent that masks residual silanols on the column frit, preventing peak tailing and ensuring the separation is driven entirely by the chiral stationary phase.
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Step 2: Column Selection. Utilize a Teicoplanin-based Chiral Stationary Phase (e.g., Astec Chirobiotic T).
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Causality: The macrocyclic glycopeptide provides a complex chiral cavity. It leverages π−π interactions with the ortho-methoxyphenyl ring and hydrogen bonding with the β -hydroxyl group, which is strictly required to achieve baseline resolution of the threo and erythro pairs.
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Step 3: Mobile Phase Execution. Run an isocratic elution using 80:20 Methanol:Water (polar ionic mode).
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Causality: A high-organic polar ionic mode enhances the electrostatic and hydrogen-bonding interactions between the zwitterionic analyte and the chiral selector. These subtle interactions are often suppressed in highly aqueous reverse-phase conditions.
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Protocol 2: Determination of pKa via Potentiometric Titration
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Step 1: Background Electrolyte Preparation. Dissolve 10 mM of the purified analyte in 50 mL of 0.15 M KCl.
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Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength. This mimics physiological osmolarity and ensures that the activity coefficients of the ions remain constant throughout the titration, preventing non-linear pH shifts.
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Step 2: Titrant Standardization. Standardize 0.1 M NaOH and 0.1 M HCl against primary standards (e.g., potassium hydrogen phthalate, KHP).
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Causality: Accurate pKa determination relies on calculating the exact equivalents of acid/base added. Unstandardized titrants introduce systemic volumetric errors, invalidating the Henderson-Hasselbalch derivations.
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Step 3: Titration under Inert Atmosphere. Titrate the solution from pH 1.5 to 11.0 while continuously purging the vessel with nitrogen gas.
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Causality: Nitrogen purging prevents the dissolution of atmospheric CO2. Dissolved CO2 forms carbonic acid, which acts as a secondary buffer and artificially skews the titration curve, particularly masking the precise inflection point of the amino group's pKa.
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Biological and Mechanistic Relevance
While endogenous catecholamines and drugs like droxidopa (L-DOPS) rely on a 3,4-dihydroxy (catechol) structural motif for their pharmacological action, they are rapidly degraded by Catechol-O-methyltransferase (COMT).
The substitution of the catechol moiety with an ortho-methoxy group in 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid provides a unique metabolic advantage. If processed by Aromatic L-Amino Acid Decarboxylase (AADC) into its corresponding amine, the resulting analog lacks the required meta-hydroxyl group necessary for COMT-mediated methylation. Furthermore, the steric bulk of the ortho-methoxy group physically hinders the enzymatic active site, granting the molecule significant metabolic stability.
Proposed metabolic pathway highlighting COMT resistance due to ortho-methoxy substitution.
Conclusion
2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is a structurally sophisticated molecule whose physicochemical properties are heavily dictated by its zwitterionic backbone and the unique steric/electronic contributions of its ortho-methoxy substitution. By employing rigorous, causality-driven analytical techniques—such as chiral RP-HPLC and standardized potentiometry—researchers can accurately isolate its diastereomers and leverage its stable pharmacophore for advanced drug design and peptidomimetic synthesis.
References
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2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4 | CID 15594562 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity (Droxidopa) Source: Zhejiang University (ZJU) URL:[Link]
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Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan Source: ResearchGate URL:[Link]
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Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks Source: University of Wisconsin–Madison URL:[Link]
Sources
- 1. 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4 | CID 15594562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. DROXIDOPA CAS#: 23651-95-8 [m.chemicalbook.com]
- 5. ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity [cadd.zju.edu.cn]
